![molecular formula C17H18N2O2 B2441267 3-{[(Furan-2-ylmethyl)-amino]-methyl}-7,8-dimethyl-1H-quinolin-2-one CAS No. 462067-40-9](/img/structure/B2441267.png)
3-{[(Furan-2-ylmethyl)-amino]-methyl}-7,8-dimethyl-1H-quinolin-2-one
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Overview
Description
The compound “3-{[(Furan-2-ylmethyl)-amino]-methyl}-7,8-dimethyl-1H-quinolin-2-one” is a complex organic molecule. It contains a quinolin-2-one moiety, which is a type of heterocyclic compound. This moiety is substituted at the 3-position with a furan-2-ylmethyl-amino-methyl group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and more. These properties are typically determined experimentally .Scientific Research Applications
Synthesis and Chemical Properties
- Three-component Synthesis : A study by Lisovenko et al. (2016) described a three-component synthesis involving furan derivatives, highlighting the chemical versatility of such compounds in creating new molecular structures (Lisovenko, Dryahlov, & Dmitriev, 2016).
- Coupling Reactions : El’chaninov and Aleksandrov (2017) explored the coupling of quinoline-6-amine with furan derivatives, demonstrating their potential in forming complex chemical structures (El’chaninov & Aleksandrov, 2017).
- Dimerisation and Adduct Formation : Acheson et al. (1979) researched the dimerisation of 1-phenylbut-1-yn-3-one with furan, yielding molecular adducts, indicating the reactivity of furan derivatives in complex reactions (Acheson, Wallis, & Woollard, 1979).
Potential Biological and Medicinal Applications
- Antioxidant Properties : Xi and Liu (2015) synthesized compounds involving furan-2-yl groups that exhibited antioxidant properties, demonstrating potential biological applications of these molecules (Xi & Liu, 2015).
- Mutagenicity Studies : Research by Nagao et al. (1981) on derivatives of quinoline, including furan-2-yl derivatives, provided insights into the mutagenic properties of these compounds (Nagao et al., 1981).
- Synthetic Methods for Medicinal Chemistry : Kumar and Rajitha (2006) described methods for synthesizing compounds involving furan-2-yl and quinoline, relevant for creating pharmacologically active molecules (Kumar & Rajitha, 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[(furan-2-ylmethylamino)methyl]-7,8-dimethyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-5-6-13-8-14(17(20)19-16(13)12(11)2)9-18-10-15-4-3-7-21-15/h3-8,18H,9-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOLMZZMZATFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CNCC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Furan-2-ylmethyl)-amino]-methyl}-7,8-dimethyl-1H-quinolin-2-one |
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